
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Vue d'ensemble
Description
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline, also known as NQDI-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This molecule has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Applications De Recherche Scientifique
Photophysical Properties
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline and related compounds have been studied for their photophysical properties. They exhibit unique behaviors like dual emissions and large Stokes' shift emission patterns, which depend on solvent polarity. These properties are essential in the development of fluorophores and could have applications in fields like fluorescence microscopy and organic light-emitting diodes (OLEDs) (Padalkar & Sekar, 2014).
Coordination with Metal Ions
Compounds with structures similar to 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline have been shown to form coordinate bonds with metal ions such as Mn(II) and Fe(II). This property is significant in the development of agents for targeted delivery of therapeutic agents, such as nitric oxide, to specific biological sites (Yang et al., 2017).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds similar to 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline. Studies have explored various methods of functionalization and characterization, which are crucial for understanding their potential applications in various fields, including materials science and pharmaceuticals (Belyaeva et al., 2018).
Anticorrosive Properties
Quinoline derivatives, closely related to 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline, have been identified as effective anticorrosive materials. Their high electron density and ability to form stable chelating complexes with surface metallic atoms make them suitable for corrosion inhibition in various industrial applications (Verma et al., 2020).
Antibacterial and Antiviral Properties
Some quinoline scaffolds have demonstrated potential as antibacterial and antiviral agents. These properties are significant for the development of new pharmaceuticals, particularly in the context of increasing resistance to existing drugs (Mubeen et al., 2018).
Anticancer Activities
Quinoline and its derivatives are known for their anticancer activities. Their ability to inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair makes them promising candidates in cancer drug discovery and development (Solomon & Lee, 2011).
Propriétés
IUPAC Name |
8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)19-5-1-3-17(14-19)20-13-16(11-15-6-9-22-10-7-15)12-18-4-2-8-23-21(18)20/h1-10,12-14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKAWJXBDACRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=C2)CC4=CC=NC=C4)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431317 | |
| Record name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159925-31-2 | |
| Record name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(3-Nitrophenyl)-6-(4-pyridinylmethyl)quinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV44YT58G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

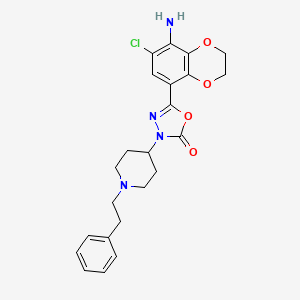
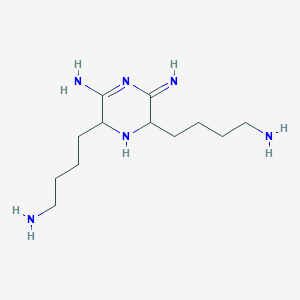

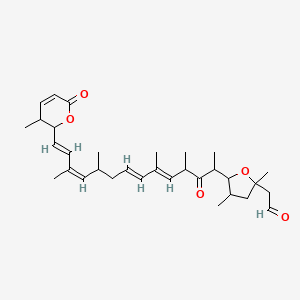
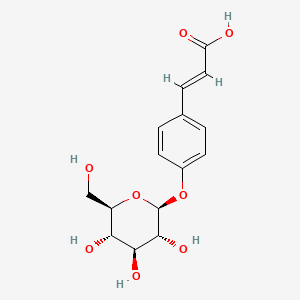

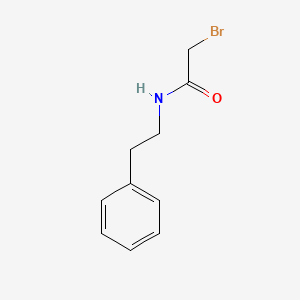
![8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1243244.png)
![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)
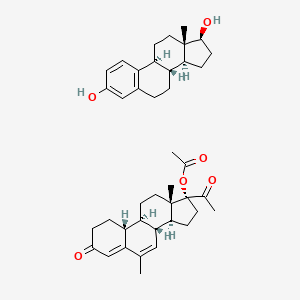
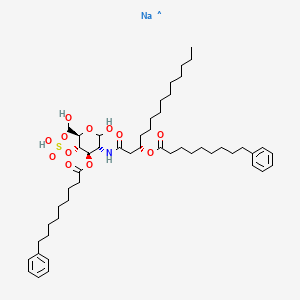
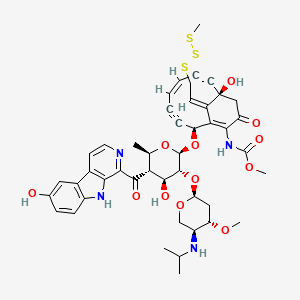
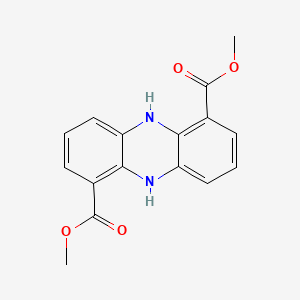
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1243257.png)